(S)-(+)-2-Chloropropan-1-ol (S)-(+)-2-Chloropropan-1-ol
Brand Name: Vulcanchem
CAS No.: 19210-21-0
VCID: VC21045748
InChI: InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1
SMILES: CC(CO)Cl
Molecular Formula: C3H7ClO
Molecular Weight: 94.54 g/mol

(S)-(+)-2-Chloropropan-1-ol

CAS No.: 19210-21-0

Cat. No.: VC21045748

Molecular Formula: C3H7ClO

Molecular Weight: 94.54 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-2-Chloropropan-1-ol - 19210-21-0

Specification

CAS No. 19210-21-0
Molecular Formula C3H7ClO
Molecular Weight 94.54 g/mol
IUPAC Name (2S)-2-chloropropan-1-ol
Standard InChI InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1
Standard InChI Key VZIQXGLTRZLBEX-VKHMYHEASA-N
Isomeric SMILES C[C@@H](CO)Cl
SMILES CC(CO)Cl
Canonical SMILES CC(CO)Cl

Introduction

Chemical Structure and Identification

Molecular Structure

(S)-(+)-2-Chloropropan-1-ol possesses a defined stereochemistry at the C-2 position with the molecular formula C3H7ClO. The compound has a propanol backbone with a chlorine atom attached to the central carbon atom in an S configuration. This specific stereochemical arrangement gives the molecule its distinctive chemical behavior and reactivity profile .

Identification Parameters

The compound can be identified through various chemical identifiers as detailed in the following table:

Table 1: Identification Parameters of (S)-(+)-2-Chloropropan-1-ol

ParameterValue
CAS Registry Number19210-21-0
Molecular FormulaC3H7ClO
Molecular Weight94.54 g/mol
IUPAC Name(2S)-2-chloropropan-1-ol
InChIInChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1
InChIKeyVZIQXGLTRZLBEX-VKHMYHEASA-N
Canonical SMILESCC(CO)Cl
Isomeric SMILESCC@@HCl
European Community (EC) Number627-266-6

Physical and Chemical Properties

Physical Properties

(S)-(+)-2-Chloropropan-1-ol is a colorless liquid at standard temperature and pressure. Its physical properties make it suitable for various laboratory and industrial applications.

Table 2: Physical Properties of (S)-(+)-2-Chloropropan-1-ol

PropertyValue
Physical StateColorless liquid
Boiling Point70.3°C at 75 mmHg; 343.5 K at 0.10 bar
Optical Rotation[α]19/D +17.5°, neat
Density1.103 g/mL at 25°C
Flash Point112°F (44.4°C)
SolubilitySoluble in water and alcohols
pKa14.16±0.10 (Predicted)

Synthesis Methods

Laboratory Synthesis

Several methods exist for the synthesis of (S)-(+)-2-Chloropropan-1-ol, with most approaches focusing on maintaining the stereochemical integrity of the final product.

One established method involves the reduction of (S)-2-chloropropionic acid or its esters. By analogy to the synthesis of the R-enantiomer, reduction with lithium aluminum hydride in diethyl ether can yield the corresponding alcohol with preservation of stereochemistry .

Table 3: Synthetic Route for (S)-(+)-2-Chloropropan-1-ol

Starting MaterialReagentsConditionsExpected Yield
(S)-(+)-2-Chloropropionic acid estersLithium aluminum hydrideDiethyl ether, 2h~78% (by analogy to R-enantiomer)

Source: Synthetic information adapted from similar procedures

Industrial Production

For industrial-scale production, factors such as cost, safety, and environmental impact must be considered. The chlorination of propylene oxide under controlled conditions can be employed, though ensuring stereoselectivity on a large scale presents challenges that may require specialized catalysts or reaction conditions .

Reactivity and Applications

Chemical Reactivity

(S)-(+)-2-Chloropropan-1-ol participates in several reactions typical of both alcohols and alkyl chlorides. Some significant reactions include:

  • Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

  • Dehydrohalogenation: Under basic conditions, elimination can occur to form propylene oxide.

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to a wide range of derivatives .

Applications in Synthesis

(S)-(+)-2-Chloropropan-1-ol serves as an important chiral intermediate in the synthesis of various compounds. One significant application is its use in the preparation of (R)-methyloxirane (propylene oxide). The chirality transfer from (S)-(+)-2-chloropropan-1-ol to (R)-methyloxirane makes this route valuable for obtaining enantiomerically pure epoxides .

The compound is also utilized in the synthesis of chiral pharmaceuticals, agrochemicals, and other fine chemicals where stereochemical purity is essential .

Hazard CodeDescriptionClassification
H226Flammable liquid and vaporWarning: Flammable liquids
H302Harmful if swallowedWarning: Acute toxicity, oral

Source: Hazard classification data

Comparative Analysis with Related Compounds

Comparison with Enantiomer and Racemic Mixture

The stereochemistry of (S)-(+)-2-Chloropropan-1-ol distinguishes it from both its enantiomer and the racemic mixture, resulting in different properties and applications.

Table 5: Comparison with Related Compounds

CompoundCAS NumberOptical RotationKey Differences
(S)-(+)-2-Chloropropan-1-ol19210-21-0[α]19/D +17.5°, neatS configuration, positive rotation
(R)-(-)-2-Chloropropan-1-ol37493-14-4Negative rotationR configuration, negative rotation
2-Chloro-1-propanol (racemic)78-89-7No optical activityEqual mixture of R and S enantiomers

Spectroscopic Characteristics

Mass Spectroscopy

Mass spectroscopic data for (S)-(+)-2-Chloropropan-1-ol is available from the NIST WebBook. The electron ionization mass spectrum provides a characteristic fragmentation pattern that can be used for identification and structural confirmation .

Other Spectroscopic Methods

While detailed spectroscopic data is limited in the available sources, compounds of this nature would typically be characterized by:

  • Infrared Spectroscopy: Showing characteristic O-H stretching (3200-3600 cm⁻¹) and C-Cl stretching (600-800 cm⁻¹) bands.

  • Nuclear Magnetic Resonance: ¹H NMR would show distinct signals for the methyl, methine, and methylene protons, with coupling patterns that confirm the stereochemistry .

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